
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile
Descripción general
Descripción
“3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile” is a chemical compound with the molecular formula C11H5F6N . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds related to “3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile” involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of “3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile” consists of 11 carbon atoms, 5 hydrogen atoms, 6 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of “3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile” is 265.15 g/mol .Aplicaciones Científicas De Investigación
Inhibitor of Drug-Resistant Bacteria
The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives which are potent growth inhibitors of drug-resistant bacteria . These derivatives have shown to inhibit the growth of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Production of Enantiomerically Enriched Intermediates
The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process is used for the asymmetric production of enantiomerically enriched intermediates .
Promoting Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts, promoting organic transformations .
Solvent Extraction of Cations
Sodium tetrakis [3,5-bis(trifluoromethyl)phenyl]borate, a derivative of the compound, is used for solvent extraction of cations .
Solvent Polymeric Membrane Electrodes and Optodes
The same derivative mentioned above is also used in solvent polymeric membrane electrodes and optodes .
Anionic Phase-Transfer Catalyst
Sodium tetrakis [3,5-bis(trifluoromethyl)phenyl]borate is used as an anionic phase-transfer catalyst .
Chemical Derivatization of Amino-Functionalized Model Surfaces
3,5-Bis(trifluoromethyl)phenyl isocyanate, another derivative of the compound, is used in the chemical derivatization of amino-functionalized model surfaces .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
The same derivative is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINYAZSRZTYPY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile | |
CAS RN |
175136-63-7 | |
| Record name | 175136-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



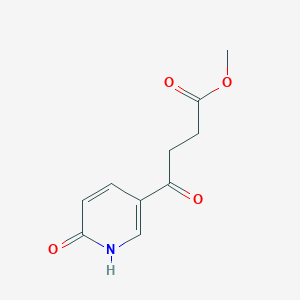
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
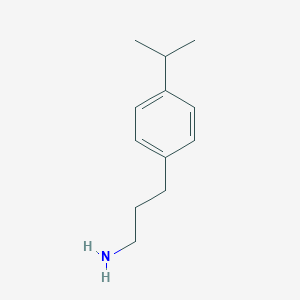

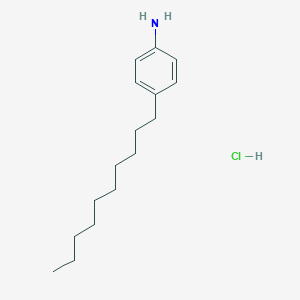

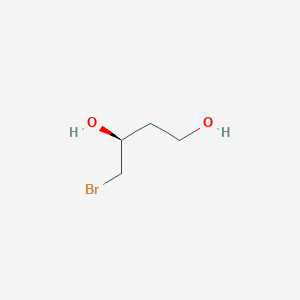


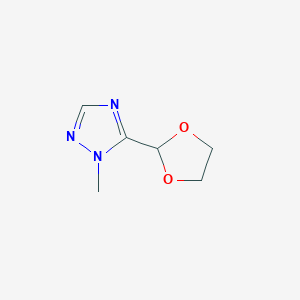

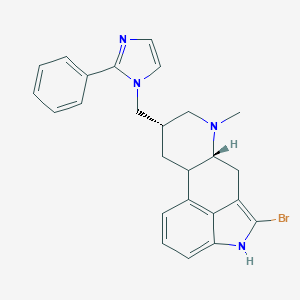
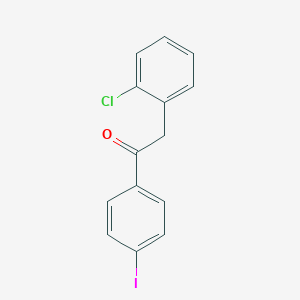
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)